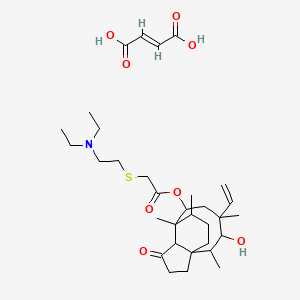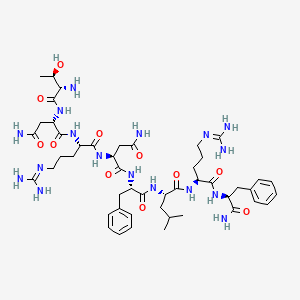
Salicine
Vue d'ensemble
Description
La salicine est un β-glucoside alcoolique qui se trouve naturellement dans l'écorce des saules (espèce Salix) et d'autres plantes comme les peupliers. Elle tire son nom du genre du saule, Salix. La this compound est un précurseur biosynthétique du salicylaldéhyde et a été historiquement importante en raison de son rôle dans le développement de l'aspirine (acide acétylsalicylique). Elle est connue pour son goût amer et est utilisée pour ses propriétés médicinales depuis des siècles .
Applications De Recherche Scientifique
Salicin has a wide range of scientific research applications across various fields:
Chemistry:
- Used as a precursor in the synthesis of salicylaldehyde and salicylic acid.
- Studied for its glycosidic bond formation and hydrolysis mechanisms .
Biology:
- Investigated for its role in plant defense mechanisms as it is a natural compound found in many plants .
Medicine:
- Historically used as an analgesic and anti-inflammatory agent.
- Basis for the development of aspirin, which has widespread use in pain relief and cardiovascular health .
Industry:
Mécanisme D'action
Target of Action
Salicin is a biosynthetic precursor to salicylaldehyde . It primarily targets Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the conversion of arachidonic acid to precursors of prostaglandins and thromboxanes .
Mode of Action
Salicin is hydrolyzed into β-d-glucose and salicyl alcohol (saligenin) . Salicyl alcohol can then be oxidized into salicylaldehyde and salicylate . Salicylic acid, a major metabolite of salicin, directly and irreversibly inhibits COX-1 and COX-2 . This inhibition decreases the conversion of arachidonic acid to precursors of prostaglandins and thromboxanes .
Biochemical Pathways
Salicin is involved in the shikimate pathway . It is synthesized via two different metabolic routes: the isochorismate synthase (ICS) pathway and the phenylalanine ammonia-lyase (PAL) pathway . Both pathways start in plastids from chorismate and vary between plant species .
Pharmacokinetics
After oral administration of a standardized willow bark extract containing salicin, salicylic acid was detected as the major metabolite in the serum . Peak levels were reached within less than 2 hours after oral administration . Renal elimination occurred predominantly in the form of salicyluric acid .
Result of Action
The action of salicin results in analgesic and anti-inflammatory activity . This is due to the inhibition of COX-1 and COX-2, which decreases the production of prostaglandins and thromboxanes, compounds involved in the mediation of inflammation and pain .
Action Environment
Salicin’s action can be influenced by environmental factors. For instance, in salt-stressed plants, salicylic acid, a metabolite of salicin, coordinates with other plant hormones and signaling molecules to stimulate plant defenses against the harmful effects of salt stress .
Analyse Biochimique
Biochemical Properties
Salicin and its derivatives, collectively called salicylates, are synthesized from chorismate, which is derived from the shikimate pathway . Salicin interacts with various enzymes, proteins, and other biomolecules, playing a crucial role in biochemical reactions .
Cellular Effects
Salicin influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It has effects on various types of cells and cellular processes .
Molecular Mechanism
Salicin exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The mechanism of action of Salicin is complex and involves a variety of molecular interactions .
Temporal Effects in Laboratory Settings
The effects of Salicin change over time in laboratory settings. Information on Salicin’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .
Dosage Effects in Animal Models
The effects of Salicin vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
Salicin is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
Salicin is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Méthodes De Préparation
Voies Synthétiques et Conditions de Réaction : La salicine peut être synthétisée par glycosylation de l'alcool salicylique avec du glucose. La réaction implique généralement l'utilisation d'un catalyseur acide pour faciliter la formation de la liaison glycosidique entre le glucose et l'alcool salicylique. Les conditions de réaction incluent souvent des températures modérées et l'utilisation de solvants tels que l'eau ou l'éthanol pour dissoudre les réactifs .
Méthodes de Production Industrielle : La production industrielle de this compound implique l'extraction à partir de sources naturelles, principalement l'écorce de saule. L'écorce est récoltée, séchée, puis soumise à une série de processus d'extraction utilisant des solvants comme l'eau ou l'éthanol. L'extrait est ensuite purifié par cristallisation ou d'autres techniques de séparation pour obtenir de la this compound pure .
Analyse Des Réactions Chimiques
Types de Réactions : La salicine subit plusieurs types de réactions chimiques, notamment l'hydrolyse, l'oxydation et la glycosylation.
Réactifs et Conditions Courants :
Hydrolyse : La this compound peut être hydrolysée en conditions acides ou enzymatiques pour donner de l'alcool salicylique et du glucose.
Oxydation : L'alcool salicylique, dérivé de la this compound, peut être oxydé pour former du salicylaldéhyde et plus loin de l'acide salicylique.
Principaux Produits :
Hydrolyse : Alcool salicylique et glucose.
Oxydation : Salicylaldéhyde et acide salicylique.
Applications de la Recherche Scientifique
La this compound a un large éventail d'applications de recherche scientifique dans divers domaines :
Chimie :
- Utilisé comme précurseur dans la synthèse du salicylaldéhyde et de l'acide salicylique.
- Etudié pour sa formation de liaison glycosidique et ses mécanismes d'hydrolyse .
Biologie :
- Investigated for its role in plant defense mechanisms as it is a natural compound found in many plants .
Médecine :
- Historiquement utilisé comme analgésique et anti-inflammatoire.
- A la base du développement de l'aspirine, qui est largement utilisée pour soulager la douleur et la santé cardiovasculaire .
Industrie :
- Utilisé dans la production de produits pharmaceutiques et cosmétiques en raison de ses propriétés anti-inflammatoires et anti-irritantes .
Mécanisme d'Action
La this compound exerce ses effets principalement par sa conversion en acide salicylique dans le corps. Une fois ingérée, la this compound est hydrolysée en alcool salicylique et en glucose. L'alcool salicylique est ensuite oxydé en acide salicylique, qui inhibe l'enzyme cyclooxygénase (COX). Cette inhibition réduit la production de prostaglandines, qui sont impliquées dans les voies de l'inflammation et de la signalisation de la douleur .
Comparaison Avec Des Composés Similaires
La salicine est souvent comparée à d'autres salicylates et glycosides phénoliques :
Composés Similaires :
Acide Salicylique : Un métabolite direct de la this compound, largement utilisé en médecine et en cosmétique.
Salicylate de Méthyle : Un autre salicylate avec des propriétés analgésiques similaires, couramment utilisé dans les produits de soulagement de la douleur topique.
Aspirine (Acide Acétylsalicylique) : Un dérivé de l'acide salicylique, connu pour ses propriétés analgésiques, anti-inflammatoires et antipyrétiques.
Unicité : La this compound est unique en raison de son occurrence naturelle et de son importance historique en tant que précurseur de l'aspirine. Son extraction naturelle à partir de l'écorce de saule et sa conversion en acide salicylique dans le corps mettent en évidence son importance en médecine traditionnelle et moderne .
Propriétés
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[2-(hydroxymethyl)phenoxy]oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O7/c14-5-7-3-1-2-4-8(7)19-13-12(18)11(17)10(16)9(6-15)20-13/h1-4,9-18H,5-6H2/t9-,10-,11+,12-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGFMICBWJRZIBI-UJPOAAIJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)OC2C(C(C(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)CO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10883326 | |
| Record name | Salicin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10883326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Salicin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003546 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
40 mg/mL at 25 °C | |
| Record name | Salicin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003546 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
138-52-3 | |
| Record name | Salicin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=138-52-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Salicin [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138523 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | salicin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758201 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | .beta.-D-Glucopyranoside, 2-(hydroxymethyl)phenyl | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Salicin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10883326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-hydroxy-o-tolyl β-D-glucopyranoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.847 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SALICIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4649620TBZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Salicin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003546 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
207 °C | |
| Record name | Salicin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003546 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















